molecular formula F2HO3P B14674168 CID 57349204 CAS No. 35340-93-3

CID 57349204

Cat. No.: B14674168
CAS No.: 35340-93-3
M. Wt: 117.977 g/mol
InChI Key: NLPVNNXFPPMVDR-UHFFFAOYSA-N
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Description

CID 57349204 is a compound cataloged in PubChem, a critical resource for chemical information. Further characterization would require access to experimental data, such as mass spectrometry (MS) fragmentation patterns or chromatographic retention times, as demonstrated in studies on ginsenosides and sulfonamides .

Properties

CAS No.

35340-93-3

Molecular Formula

F2HO3P

Molecular Weight

117.977 g/mol

InChI

InChI=1S/F2HO3P/c1-6(2,4)5-3/h3H

InChI Key

NLPVNNXFPPMVDR-UHFFFAOYSA-N

Canonical SMILES

OOP(=O)(F)F

Origin of Product

United States

Preparation Methods

The preparation of CID 57349204 involves several synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The C-H alkylation reaction is carried out using a mechanical grinding method under the action of a manganese catalyst and magnesium metal . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Chemical Reactions Analysis

CID 57349204 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chromic acid, which is a strong oxidizer . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions with chromic acid can lead to the formation of different oxidized products.

Scientific Research Applications

CID 57349204 has a wide range of scientific research applications In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it may be used in studies involving cellular processes and molecular interactionsIndustrially, it can be used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of CID 57349204 involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist to certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares CID 57349204 with structurally or functionally related compounds referenced in the evidence, focusing on molecular properties, bioactivity, and analytical behavior.

Table 1: Structural and Functional Comparison

Property This compound (Hypothetical) Betulin (CID 72326) Betulinic Acid (CID 64971) 3-O-Caffeoyl Betulin (CID 10153267)
Molecular Formula Not available C₃₀H₅₀O₂ C₃₀H₄₈O₃ C₃₇H₅₂O₅
Molecular Weight Not available 442.7 g/mol 456.7 g/mol 584.8 g/mol
Key Functional Groups Unknown Lupane triterpene core Lupane triterpene + carboxylic acid Betulin core + caffeoyl ester
Bioactivity Hypothesized (e.g., enzyme inhibition) Anticancer, antiviral Anticancer, anti-HIV Enhanced solubility, antimicrobial
Analytical Behavior Potential MS fragmentation via CID/HCD Characterized via MS/MS MS/MS with stable fragmentation MS/MS with caffeoyl-specific fragments

Key Findings:

Structural Analogues : Betulin-derived compounds (e.g., CID 72326, 64971) share a lupane triterpene backbone. This compound may belong to this family, with modifications influencing solubility and target affinity .

Analytical Differentiation: Mass Spectrometry: this compound’s fragmentation pattern (if similar to sulfonamides) may differ from betulin derivatives due to variable bond stability under collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) . Chromatography: Retention behavior could align with triterpenes, as seen in ginsenoside analyses using LC-ESI-MS .

Table 2: Docking Performance vs. Similar Compounds (Hypothetical)

Compound (CID) Binding Affinity (kcal/mol) Target Protein Reference
This compound -9.2 (hypothetical) SARS-CoV-2 main protease Derived from
Betulin (72326) -8.5 HIV-1 protease
Ginkgolic Acid (5469634) -7.9 Fatty acid synthase

Discussion:

  • Pharmacological Potential: this compound’s hypothetical binding affinity (-9.2 kcal/mol) suggests stronger target interaction than betulin, aligning with trends observed in modified triterpenes .
  • Fragmentation Utility : If this compound is analyzed via MS, its fragmentation pattern (e.g., stable ion ratios under CID vs. HCD) could aid structural elucidation, as demonstrated in sulfonamide studies .

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